1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H6ClN3O2 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
1,2,3-Triazoles, including derivatives like 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been found to exhibit significant antifungal activities. A study demonstrated the synthesis of various 1,2,3-triazole derivatives and their effective in vitro antifungal evaluation against different Candida species, indicating potential for antifungal drug development (Lima-Neto et al., 2012).
Corrosion Inhibition
Triazole derivatives are also noted for their efficiency in corrosion inhibition. Research on compounds like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole revealed significant inhibitory effects on mild steel corrosion in acidic media, offering insights into industrial applications for metal protection (Lagrenée et al., 2002).
Interaction with Biological Macromolecules
A study on 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole and 5-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole, closely related to the compound , explored their interactions with various biomacromolecules like human serum albumin and DNA. This research provides valuable information for drug design, highlighting the binding mechanisms of these triazole derivatives (Liu et al., 2020).
Analytical Applications
Triazole derivatives have also been used in analytical chemistry. For instance, a method was developed for the fluorometric determination of a triazole derivative in animal feed, demonstrating the compound's utility in sensitive detection applications (Ikenishi et al., 1986).
Chemical Synthesis
In chemical synthesis, 1,2,3-triazole derivatives have shown versatility. A study illustrated the synthesis of substituted triazole carboxylic acids through multi-component reactions, contributing to the development of new chemical entities (Pokhodylo et al., 2010).
Cytotoxic and Antibacterial Activities
Research into β-carboline derivatives possessing 1,2,3-triazole rings revealed enhanced cytotoxic and antibacterial activities. Such studies suggest potential therapeutic applications for triazole-containing compounds in treating infections and cancer (Salehi et al., 2016).
Mechanism of Action
Target of Action
Many compounds with a triazole ring, such as “1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid”, are known to interact with various biological targets. For instance, some indole derivatives, which are structurally similar to triazoles, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For example, some indole derivatives have been reported to exhibit antiviral activity by inhibiting certain enzymes .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its targets. For instance, some indole derivatives have been found to affect the biosynthesis of certain amino acids .
Result of Action
The result of a compound’s action can vary widely depending on its targets and mode of action. For example, some indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
1-(2-chlorophenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXPXGBVJANHQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038261-38-9 | |
Record name | 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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